This compound is recognized for its role in hormonal therapies and has been studied for its potential applications in various medical fields.
The synthesis of 3,20-Dioxopregn-4-en-17-beta-yl acetate involves several steps:
The synthesis typically requires controlled temperature conditions and specific catalysts to ensure high yield and purity of the final product.
The molecular structure of 3,20-Dioxopregn-4-en-17-beta-yl acetate can be analyzed through its chemical formula and stereochemistry:
These properties indicate that the compound has moderate lipophilicity, which may influence its absorption and distribution in biological systems.
3,20-Dioxopregn-4-en-17-beta-yl acetate can participate in several chemical reactions:
The oxidation reactions yield diketones, while reduction results in diols. Substitution reactions can lead to various esters and ethers.
The mechanism of action for 3,20-Dioxopregn-4-en-17-beta-yl acetate primarily involves binding to specific steroid receptors in target cells:
The compound may also interact with other nuclear receptors involved in hormonal regulation and metabolic pathways.
The physical properties of 3,20-Dioxopregn-4-en-17-beta-yl acetate include:
The compound exhibits stability under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
3,20-Dioxopregn-4-en-17-beta-yl acetate has several scientific applications:
The systematic IUPAC name for this steroidal compound is 3,20-Dioxopregn-4-en-17β-yl acetate. This nomenclature precisely defines its core structure and functional groups:
Structurally, the compound belongs to the pregnane class of steroids, characterized by the presence of a 17β-acetyl side chain. The conjugated enone system (Δ⁴-3-ketone) in ring A is a hallmark feature shared with endogenous hormones like progesterone, influencing its reactivity and spectroscopic properties [3].
This compound is recognized under multiple synonymous designations across chemical databases and commercial catalogs, reflecting slight variations in stereochemical descriptors or naming conventions. Key identifiers include:
Identifier Type | Value |
---|---|
Primary Synonym | 17α-Hydroxyprogesterone-17α acetate |
CAS Registry No. | 17308-02-0 |
PubChem CID | 44659419 |
ChemDiv Code | BB57-6099 |
MFCD Number | MFCD00021156 |
EINECS | 241-337-5 |
Synonyms include:
The apparent contradiction between "17α" and "17β" descriptors arises from historical steroid nomenclature: 17α-hydroxyprogesterone-17α acetate refers to the same configuration as 17β-yl acetate in modern IUPAC terms due to the spatial orientation relative to the hydrogen atom at C17 [2].
The compound's molecular formula, C₂₃H₃₂O₄, is consistently reported across authoritative sources [2] [3]. Its molecular weight is uniformly calculated as 372.50 g/mol based on atomic composition:
Discrepancies noted in commercial listings (e.g., compounds labeled with "6β-yl acetate" [4] or "21-yl acetate" [6]) arise from positional isomerism rather than analytical errors. For example:
These isomers share identical molecular formulas but differ in functional group placement, underscoring the necessity of precise structural descriptors.
The C17 stereochemistry is a defining feature of this molecule. The 17β orientation of the acetate group signifies that the substituent is oriented above the plane of the D-ring (toward the same face as the C18 and C19 methyl groups) [2]. This is unambiguously encoded in the InChI Key: VTHUYJIXSMGYOQ-DTILQVPTSA-N
, where the "DTILQVPTSA" segment specifies the absolute configuration at chiral centers, including C17 [2].
Isomeric variations include:
The pregnane skeleton contains six chiral centers (C5, C8, C9, C10, C13, C14, C17), making comprehensive stereochemical characterization critical for identity confirmation [2] [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0